molecular formula C19H22N8 B6442829 4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 2548990-84-5

4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No.: B6442829
CAS No.: 2548990-84-5
M. Wt: 362.4 g/mol
InChI Key: ZSGYEOZVXXQKMI-UHFFFAOYSA-N
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Description

4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine-linked cyclopropylpyrimidine moiety and a 2-methylimidazole group. This structure combines multiple pharmacologically relevant motifs:

  • Piperazine: A flexible six-membered ring with two nitrogen atoms, often employed to enhance solubility and modulate receptor interactions.
  • 2-Methylimidazole: A five-membered aromatic heterocycle that can influence pharmacokinetics through hydrophobic interactions and metabolic resistance.

While none of the provided evidence directly describes this compound, its structural analogs (e.g., piperazine-linked pyrimidines and imidazole derivatives) are well-documented in medicinal chemistry research .

Properties

IUPAC Name

4-cyclopropyl-6-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8/c1-14-20-4-5-27(14)19-11-18(23-13-24-19)26-8-6-25(7-9-26)17-10-16(15-2-3-15)21-12-22-17/h4-5,10-13,15H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGYEOZVXXQKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(2-Methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine (CAS: 1706446-94-7)

Key Differences :

  • Substituents : Lacks the cyclopropylpyrimidine group on the piperazine ring.
  • Molecular Weight : 244.3 g/mol (vs. higher molecular weight for the target compound due to the cyclopropylpyrimidine addition).
  • Pharmacological Implications : The absence of the cyclopropylpyrimidine moiety likely reduces steric bulk and may decrease binding affinity to targets requiring extended hydrophobic interactions. Piperazine retains flexibility, which could enhance solubility .
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine

Key Differences :

  • Aromatic Substitutents : Features a 4-fluorophenyl group on piperazine instead of cyclopropylpyrimidine.
  • Functional Groups : Contains a primary amine (-NH2) at position 2 of the pyrimidine, unlike the target compound’s imidazole substitution.
  • Bioactivity : Fluorophenyl groups are often used to enhance metabolic stability and blood-brain barrier penetration. The amine group may participate in hydrogen bonding, influencing target selectivity .
4-[4-(5,5-Dimethyl-4H-thiazol-2-yl)-piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine

Key Differences :

  • Core Structure: Thieno[2,3-d]pyrimidine replaces the pyrimidine core, introducing a sulfur atom.
  • Substituents : Propyl and thiazole groups alter hydrophobicity and electronic properties.
  • Applications: Thienopyrimidines are associated with kinase inhibition, suggesting divergent biological targets compared to the pyrimidine-imidazole scaffold .
Pyrazolo[3,4-d]pyrimidine Derivatives

Key Differences :

  • Fused Ring System : Pyrazolo[3,4-d]pyrimidine cores are more planar than the target compound’s pyrimidine-piperazine-imidazole system.
  • Synthetic Pathways : Often synthesized via cyclocondensation reactions, differing from the stepwise coupling strategies used for piperazine-linked pyrimidines .

Structural and Functional Analysis Table

Compound Name Core Structure Piperazine Substituent Secondary Substituent Molecular Weight (g/mol) Key Features
Target Compound Pyrimidine 6-Cyclopropylpyrimidin-4-yl 2-Methyl-1H-imidazol-1-yl ~356.4* Enhanced rigidity, dual heterocycles
4-(2-Methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine Pyrimidine None 2-Methyl-1H-imidazol-1-yl 244.3 Simplified scaffold, high solubility
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine Pyrimidine 4-Fluorophenyl Methyl, amine ~302.3 Fluorine-enhanced stability
4-[4-(5,5-Dimethyl-4H-thiazol-2-yl)-piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 5,5-Dimethylthiazol-2-yl Propyl ~387.5 Sulfur-containing core

*Estimated based on structural formula.

Research Findings and Implications

Role of Piperazine : The piperazine ring in the target compound and its analogs improves aqueous solubility and serves as a spacer for optimal pharmacophore placement .

Impact of Cyclopropylpyrimidine : This substituent likely increases lipophilicity and target engagement compared to simpler piperazine derivatives (e.g., fluorophenyl or unsubstituted piperazine) .

Imidazole vs. Amine Substituents : The 2-methylimidazole group in the target compound may offer better metabolic resistance compared to primary amines, which are prone to oxidation .

Synthetic Challenges : Multi-step synthesis involving cyclopropylpyrimidine coupling to piperazine may require specialized catalysts or conditions, as seen in analogous pyrazolopyrimidine syntheses .

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